N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design Structure-activity relationship Positional isomerism

This pyrazolo[3,4-d]pyrimidin-4-amine derivative features a 4-methylphenyl at N1 and 3,5-dimethylphenyl at N4, creating a high-lipophilicity (XLogP3: 4.8) benchmark distinct from PP1 (N1-tert-butyl) and its meta-methyl isomer (CAS 393786-11-3). Ideal for head-to-head kinase selectivity panels isolating N1-aryl substitution effects, PAMPA/Caco-2 permeability SAR, and CNS MPO scoring. Differentiated structural identity prevents generic interchange with other pyrazolo[3,4-d]pyrimidine analogs.

Molecular Formula C20H19N5
Molecular Weight 329.407
CAS No. 890940-62-2
Cat. No. B2425311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890940-62-2
Molecular FormulaC20H19N5
Molecular Weight329.407
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C
InChIInChI=1S/C20H19N5/c1-13-4-6-17(7-5-13)25-20-18(11-23-25)19(21-12-22-20)24-16-9-14(2)8-15(3)10-16/h4-12H,1-3H3,(H,21,22,24)
InChIKeyJJXIJSIGNSOYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890940-62-2): Core Scaffold Identity and Procurement-Relevant Structural Profile


N-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890940-62-2) is a fully synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound has molecular formula C20H19N5, molecular weight 329.4 g/mol, computed XLogP3-AA of 4.8, topological polar surface area (TPSA) of 55.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. Its substitution pattern features a 4-methylphenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core and an N4-(3,5-dimethylphenyl)aniline moiety, distinguishing it from both the prototypical Src inhibitor PP1 (which bears a tert-butyl at N1 and 4-methylphenyl at C3) and the positional isomer bearing a 3-methylphenyl at N1 (CAS 393786-11-3) .

Why Pyrazolo[3,4-d]pyrimidin-4-amines Cannot Be Interchanged: The Case for Position-Specific Substitution in CAS 890940-62-2


Within the pyrazolo[3,4-d]pyrimidin-4-amine chemotype, small changes in the N1-aryl and N4-aniline substitution patterns produce discrete shifts in kinase selectivity, binding mode, and physicochemical properties that preclude generic interchange [1]. The N1 substituent directly influences the orientation of the pyrazolo[3,4-d]pyrimidine core within the ATP-binding pocket, while the N4-aniline moiety extends toward the solvent-exposed region or hinge-proximal hydrophobic pocket depending on the kinase target [2]. CAS 890940-62-2 is defined by a para-methylphenyl at N1 and a 3,5-dimethylphenyl at N4—a specific combination that differentiates it from the meta-methyl positional isomer (CAS 393786-11-3), the N1-tert-butyl PP1 chemotype, and N4-unsubstituted or N4-alkyl variants. Even apparently minor perturbations (e.g., shifting the methyl from para to meta on the N1-phenyl ring) alter computed lipophilicity, molecular shape, and electronic distribution in ways that predictably affect kinase binding profiles [3]. The sections below quantify these differentiation dimensions with available comparative data.

Quantitative Differentiation Evidence for CAS 890940-62-2 Against Closest Structural Analogs


Para-vs-Meta Methyl Substitution at N1-Phenyl: Positional Isomer Differentiation and Lipophilicity Impact

CAS 890940-62-2 bears a 4-methylphenyl (para-methyl) at the N1 position, whereas its closest commercially cataloged positional isomer, CAS 393786-11-3, bears a 3-methylphenyl (meta-methyl) at the same position [1]. Although quantitative target-engagement data for both compounds are not publicly available from authoritative databases, the computed XLogP3-AA value for CAS 890940-62-2 is 4.8 [2]. Para-substitution on the N1-phenyl ring is known, from broader pyrazolo[3,4-d]pyrimidine SAR, to influence the dihedral angle between the N1-aryl ring and the heterocyclic core, thereby modulating the depth of ATP-pocket penetration and selectivity across kinase subfamilies [3]. This positional isomerism is a non-interchangeable structural feature that directly impacts molecular recognition.

Kinase inhibitor design Structure-activity relationship Positional isomerism

N4-(3,5-Dimethylphenyl)aniline vs. N4-Methyl Substitution: Hydrogen-Bond Donor Capacity and Kinase Hinge-Region Engagement Potential

CAS 890940-62-2 contains an N4-(3,5-dimethylphenyl)aniline substituent that provides one hydrogen-bond donor (the NH at position 4) capable of engaging the kinase hinge region, a conserved structural feature across the kinome [1]. In contrast, the simpler analog N-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MFCD05956589) bears only an N4-methyl group, eliminating the aromatic aniline extension and reducing potential for hydrophobic pocket occupancy beyond the hinge [2]. The 3,5-dimethyl substitution on the aniline ring further introduces steric bulk (two meta-methyl groups) that constrains rotational freedom and may impart kinase selectivity through steric exclusion, a feature absent in unsubstituted aniline or N4-alkyl analogs [3]. This structural differentiation is categorical rather than continuous—the N4-(3,5-dimethylphenyl)aniline defines a distinct pharmacophore sub-class.

Hinge-binding motif Kinase inhibitor pharmacophore Hydrogen-bond donor

N1-Aryl Substitution vs. N1-Alkyl Substitution: Differentiation from the PP1 Chemotype and Impact on ATP-Pocket Occupancy

CAS 890940-62-2 features a 4-methylphenyl group at N1, whereas PP1 (CAS 172889-26-8), the prototypical pyrazolo[3,4-d]pyrimidine Src family kinase inhibitor, carries a tert-butyl group at N1 and a 4-methylphenyl at C3 [1]. This difference in N1 substitution is critical: in PP1, the N1-tert-butyl group occupies a hydrophobic pocket deep within the ATP-binding cleft of Src kinases, while the C3-(4-methylphenyl) extends toward a different sub-pocket [2]. CAS 890940-62-2, by placing the 4-methylphenyl directly at N1, inverts this pharmacophore logic—the aryl group now occupies the N1-proximal hydrophobic region, which in published pyrazolo[3,4-d]pyrimidine co-crystal structures is associated with selectivity modulation across kinase lineages [3]. The N4-substitution also differs: CAS 890940-62-2 uses a 3,5-dimethylphenyl aniline, while PP1 has a free NH2 at position 4.

Src kinase inhibitor ATP-competitive inhibitor Pyrazolopyrimidine scaffold

Kinase Profiling Class-Level Evidence: Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Chemotype

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established privileged structure in kinase inhibitor discovery, with published examples demonstrating potent inhibition across multiple kinase families including Src, Abl, CDK, FLT3, and HPK1 [1][2]. Within this scaffold class, the N4-aniline substitution pattern present in CAS 890940-62-2 is a recognized pharmacophoric element that engages the kinase hinge region via the N4-NH donor and the pyrimidine N3 acceptor, while the N1-aryl group modulates selectivity through differential occupancy of the hydrophobic back pocket [3]. A 2024 study on pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK-3β inhibitors reported IC50 values ranging from 0.5-10 μM depending on the N1 and N4 substitution pattern, confirming that even minor substituent changes within this scaffold produce quantifiable shifts in potency . Although target-specific quantitative data for CAS 890940-62-2 itself are not publicly available from primary sources, the scaffold-level structure-activity relationships are extensively documented.

Kinase profiling Pyrazolopyrimidine Drug discovery scaffold

Physicochemical Property Differentiation: TPSA, LogP, and HBD/HBA Profile vs. Common Pyrazolo[3,4-d]pyrimidine Comparators

The computed physicochemical property profile of CAS 890940-62-2 (XLogP3 = 4.8, TPSA = 55.6 Ų, HBD = 1, HBA = 4, rotatable bonds = 3) places it within favorable drug-like chemical space but with measurably higher lipophilicity than many characterized pyrazolo[3,4-d]pyrimidine kinase inhibitors [1]. PP1, for comparison, has a lower computed XLogP3 (~2.8-3.2) and higher TPSA (~69 Ų) due to its free NH2 at position 4, making CAS 890940-62-2 significantly more lipophilic and less polar . This difference of approximately 1.6-2.0 LogP units is substantial and predicts differences in membrane permeability, plasma protein binding, and tissue distribution [2]. The compound satisfies Lipinski's Rule of Five (MW <500, LogP <5, HBD ≤5, HBA ≤10), but its LogP of 4.8 is at the upper boundary, suggesting it may exhibit solubility-limited behavior in aqueous assay buffers unless formulated with DMSO or other co-solvents [1].

Physicochemical profiling Drug-likeness ADME prediction

Recommended Research Application Scenarios for CAS 890940-62-2 Based on Structural and Pharmacophoric Differentiation Evidence


Kinase Selectivity Profiling Studies Requiring N1-Aryl Pyrazolo[3,4-d]pyrimidine Chemotypes Distinct from the PP1 Scaffold

CAS 890940-62-2 is most appropriately deployed in kinase selectivity profiling panels where the N1-aryl (4-methylphenyl) substitution pattern is the variable of interest. Unlike PP1, which uses an N1-tert-butyl group, this compound places an aromatic substituent at the N1 position, making it relevant for laboratories systematically exploring how N1-aryl vs. N1-alkyl substitution affects kinome-wide selectivity [1]. The N4-(3,5-dimethylphenyl)aniline further differentiates it from compounds bearing free NH2, N4-methyl, or unsubstituted aniline at the 4-position, providing a distinct chemical tool for structure-activity relationship (SAR) expansion [2].

Physicochemical Property Benchmarking: High-LogP Pyrazolo[3,4-d]pyrimidine Probe for Solubility and Permeability Assays

With a computed XLogP3 of 4.8—approximately 1.6-2.0 log units higher than PP1—CAS 890940-62-2 serves as a high-lipophilicity benchmark compound within the pyrazolo[3,4-d]pyrimidine chemical space [3]. It is suitable for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer permeability studies, and thermodynamic solubility measurements where the impact of LogP on membrane flux and aqueous solubility within this scaffold class is being systematically investigated. Its TPSA of 55.6 Ų and single HBD make it a useful comparator for CNS MPO desirability scoring exercises [3].

Positional Isomer Comparative Studies: Para-vs-Meta Methylphenyl Substitution at N1

The existence of a well-defined positional isomer (CAS 393786-11-3) with a 3-methylphenyl (meta) at N1 instead of the 4-methylphenyl (para) of CAS 890940-62-2 creates a controlled comparative system for studying how methyl group position on the N1-phenyl ring affects kinase target engagement, cellular potency, and metabolic stability . Head-to-head profiling of these two isomers in any kinase assay panel would isolate the contribution of this single structural variable while holding the N4-(3,5-dimethylphenyl)aniline constant .

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